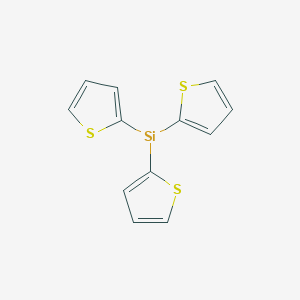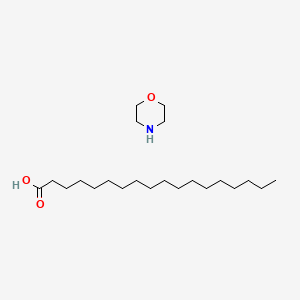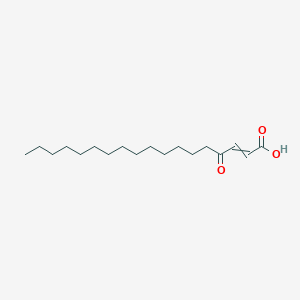
Benzyl thiouronium picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl thiouronium picrate is an organic compound that belongs to the class of thiouronium saltsThis compound is particularly interesting due to its ability to form charge-transfer complexes and its potential use in optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl thiouronium picrate typically involves the reaction of benzyl chloride with thiourea in the presence of ethanol. The reaction mixture is heated to reflux, and the resulting product is isolated by removing the solvent . The general reaction can be represented as follows:
Benzyl chloride+Thiourea→Benzyl thiouronium chloride
The benzyl thiouronium chloride can then be reacted with picric acid to form this compound. The reaction conditions usually involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and isolation techniques to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl thiouronium picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiouronium group to thiol or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl sulfoxide or benzyl sulfone, while reduction can produce benzyl thiol .
Aplicaciones Científicas De Investigación
Benzyl thiouronium picrate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzyl thiouronium picrate involves its ability to form strong hydrogen bonds and charge-transfer complexes. The thiouronium group can interact with various molecular targets through hydrogen bonding, while the picrate moiety can participate in charge-transfer interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl isothiouronium chloride: Similar in structure but lacks the picrate moiety.
Thiourea: A simpler compound with similar reactivity but different applications.
Picric acid: Shares the picrate moiety but has different chemical properties and uses
Uniqueness
Benzyl thiouronium picrate is unique due to its combination of the thiouronium and picrate groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Propiedades
Número CAS |
20614-10-2 |
|---|---|
Fórmula molecular |
C14H13N5O7S |
Peso molecular |
395.35 g/mol |
Nombre IUPAC |
benzyl carbamimidothioate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H10N2S.C6H3N3O7/c9-8(10)11-6-7-4-2-1-3-5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,6H2,(H3,9,10);1-2,10H |
Clave InChI |
ABQUNZOFJBBBIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



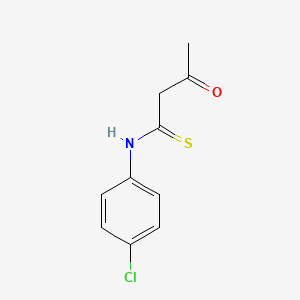
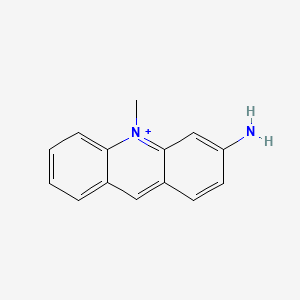
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
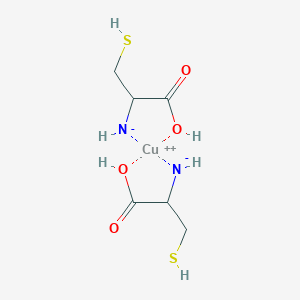
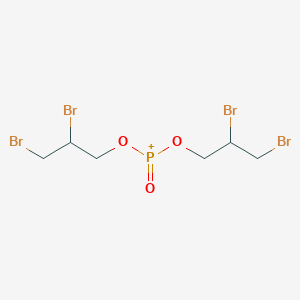
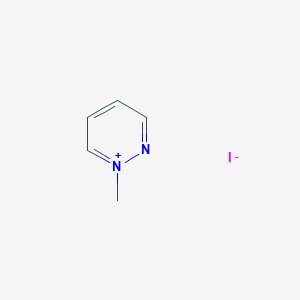
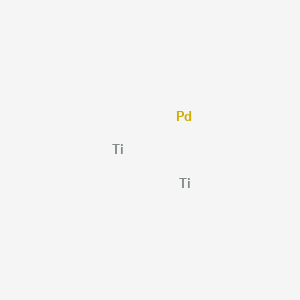
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
